1-Chloro-5-methoxy-4-methyl-2-nitrobenzene
Overview
Description
1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-5-methoxy-4-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by nitration and subsequent purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Halogenation: Formation of dihalogenated products.
Reduction: Formation of 1-Chloro-5-methoxy-4-methyl-2-aminobenzene.
Oxidation: Formation of 1-Chloro-5-methoxy-4-carboxy-2-nitrobenzene
Scientific Research Applications
1-Chloro-5-methoxy-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its application .
Comparison with Similar Compounds
- 1-Chloro-2-methoxy-4-methyl-5-nitrobenzene
- 1-Methoxy-2-chloro-4-nitrobenzene
- 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene
Uniqueness: 1-Chloro-5-methoxy-4-methyl-2-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-chloro-5-methoxy-4-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)6(9)4-8(5)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLCIMYSCRAJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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